2-Tert-butyl-4-(cyclopropylmethoxy)phenol
Description
2-Tert-butyl-4-(cyclopropylmethoxy)phenol is a synthetic phenolic compound characterized by a tert-butyl group at the 2-position and a cyclopropylmethoxy substituent at the 4-position of the phenol ring. This structure combines the steric hindrance of the tert-butyl group—common in antioxidants like butylated hydroxytoluene (BHT)—with the unique electronic and spatial properties of the cyclopropylmethoxy moiety.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-tert-butyl-4-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)12-8-11(6-7-13(12)15)16-9-10-4-5-10/h6-8,10,15H,4-5,9H2,1-3H3 |
InChI Key |
FCUBYZQUCNDUND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OCC2CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-(cyclopropylmethoxy)phenol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of phenol with epoxy cyclohexane. This reaction is carried out under controlled conditions to ensure the formation of the desired intermediate.
Alkylation: The intermediate product undergoes alkylation with tert-butyl chloride in the presence of a catalyst such as ferric chloride.
Industrial Production Methods
In industrial settings, the production of 2-Tert-butyl-4-(cyclopropylmethoxy)phenol follows similar synthetic routes but on a larger scale. The process involves the use of commercially available raw materials and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds .
Scientific Research Applications
2-Tert-butyl-4-(cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Butylated Hydroxytoluene (BHT)
- Structure: 2,6-Di-tert-butyl-4-methylphenol.
- Key Features: The tert-butyl groups at positions 2 and 6 provide steric hindrance, enhancing antioxidant activity by stabilizing the phenolic radical.
- Applications : Widely used as a food preservative and industrial antioxidant.
- Research Findings: BHT exhibits anti-inflammatory activity in combination with BHA (butylated hydroxyanisole), particularly at molar ratios of 1:1 to 2:1, by suppressing cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) expression in macrophages . Unlike 2-Tert-butyl-4-(cyclopropylmethoxy)phenol, BHT lacks the cyclopropylmethoxy group, which may influence solubility and metabolic stability.
4-[2-(Cyclopropylmethoxy)ethyl]phenol
- Structure : Features a cyclopropylmethoxyethyl chain at the 4-position.
- Key Features : The cyclopropylmethoxy group enhances lipophilicity compared to simpler alkoxy substituents.
- Applications : Intermediate in pharmaceutical synthesis (e.g., betaxolol impurity D) .
- Safety Data: Causes skin and eye irritation but lacks carcinogenicity or reproductive toxicity data . Requires handling precautions (e.g., gloves, eye protection) due to acute toxicity risks .
2-Chloro-4-(cyclopropylmethoxy)phenol
- Structure : Chlorine substituent at the 2-position and cyclopropylmethoxy group at the 4-position.
- Key Features : The electron-withdrawing chlorine atom may increase reactivity and toxicity compared to tert-butyl-substituted analogs.
- Applications : Likely used in specialty chemical synthesis.
- Molecular Weight : 198.65 g/mol .
4-Tert-butyl-2-cyclohexylphenol
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol Derivatives
- Structure: Benzotriazole moiety at the 2-position and tert-butyl at the 4-position (e.g., 4-Tert-butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol).
- Key Features : The benzotriazole group confers UV-absorbing properties, making these compounds useful as light stabilizers in polymers .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Antioxidant Synergy: BHT/BHA combinations show enhanced anti-inflammatory effects, suggesting that structural analogs like 2-Tert-butyl-4-(cyclopropylmethoxy)phenol could exhibit similar synergies with other phenols .
- Safety Considerations: Cyclopropylmethoxy-containing compounds (e.g., 4-[2-(Cyclopropylmethoxy)ethyl]phenol) require stringent handling protocols due to irritancy risks, which may extend to the target compound .
- Structural Advantages: The tert-butyl group in 2-Tert-butyl-4-(cyclopropylmethoxy)phenol likely improves radical stabilization, while the cyclopropylmethoxy group may enhance bioavailability compared to bulkier substituents (e.g., cyclohexyl).
Biological Activity
2-Tert-butyl-4-(cyclopropylmethoxy)phenol is an organic compound classified within the family of alkylated phenols. Its unique structure, featuring a bulky tert-butyl group and a cyclopropylmethoxy substituent, enhances its hydrophobic properties and introduces steric hindrance, which may influence its biological activity. This article explores the compound's biological activity, including its potential anti-inflammatory effects and interactions with various biological systems.
The molecular formula for 2-tert-butyl-4-(cyclopropylmethoxy)phenol is CHO. The compound's structure can be summarized as follows:
- Phenolic Structure : The presence of the phenolic hydroxyl group allows for interactions typical of aromatic compounds, including hydrogen bonding and π-π stacking.
- Tert-butyl Group : This group increases hydrophobicity and steric bulk.
- Cyclopropylmethoxy Group : This substituent may contribute to unique reactivity patterns.
1. Anti-inflammatory Effects
Recent studies have investigated the anti-inflammatory properties of related phenolic compounds, particularly focusing on their ability to inhibit pro-inflammatory gene expression. In a study examining the effects of various antioxidants, including 2-tert-butyl-4-(cyclopropylmethoxy)phenol (TBP), it was found that combinations of antioxidants exhibited significant inhibitory effects on cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) gene expression in RAW264.7 cells when stimulated by lipopolysaccharides (LPS) . Notably, while TBP alone did not show significant anti-inflammatory activity, its combination with other antioxidants enhanced the overall effect.
The proposed mechanism for the anti-inflammatory activity of TBP involves:
- Inhibition of Cox2 and Tnfa : The compound may modulate inflammatory pathways by downregulating these pro-inflammatory markers.
- Potential Interaction with Enzymes : As a phenolic compound, TBP could interact with various enzymes and receptors due to its ability to form hydrogen bonds.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 2-tert-butyl-4-(cyclopropylmethoxy)phenol, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2,4-Dimethyl-6-tert-butylphenol | Contains two methyl groups and one tert-butyl | Known for antioxidant properties |
| 2-Tert-butyl-4-methylphenol | Contains one methyl group instead of cyclopropyl | Exhibits lower steric hindrance |
| 4-Cyclopropylphenol | Lacks tert-butyl group | More reactive due to absence of bulky substituents |
| 2,4-Di-tert-butylphenol | Contains two tert-butyl groups | Increased hydrophobicity and stability |
The combination of steric bulk from both the tert-butyl and cyclopropyl groups in TBP may lead to distinct reactivity and biological activity compared to these related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
